tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate
Description
tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate is a pyridine derivative featuring a tert-butyl ester group at position 2, a bromine atom at position 3, and a fluorine atom at position 6. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables versatile functionalization, leveraging bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and fluorine’s electron-withdrawing effects for electronic modulation of the pyridine ring.
Properties
IUPAC Name |
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVBLAQLDHKBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-6-fluoropyridine-2-carboxylic acid.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the final compound with high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst and a base, such as potassium phosphate (K3PO4), to form biaryl compounds.
Oxidation and Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4), or oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Chemical Properties and Reactions
tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate can undergo several chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
- Suzuki-Miyaura Coupling : It can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts.
- Reduction/Oxidation : The ester group can be reduced to an alcohol or oxidized to a carboxylic acid using appropriate reagents.
Chemistry
In organic synthesis, this compound serves as a crucial building block for creating more complex molecules. Its unique structure allows chemists to explore diverse synthetic pathways, particularly in developing pharmaceuticals and agrochemicals.
Biology
The compound is utilized in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Its interactions with biological macromolecules make it valuable for research into pharmacological mechanisms.
Medicine
As an intermediate in drug synthesis, this compound has potential applications in treating neurological and inflammatory diseases. Its ability to interact with specific molecular targets enhances its relevance in medicinal chemistry.
Industry
In industrial applications, this compound is used to produce specialty chemicals and advanced materials, including polymers. Its versatility contributes to its growing use in various sectors.
Research indicates that this compound exhibits significant biological activity:
- Enzyme Modulation : It can modulate cytochrome P450 enzymes critical for drug metabolism.
- Antitumor Activity : Preliminary studies show antiproliferative effects against cancer cell lines, suggesting potential therapeutic uses.
Table 1: Comparison of Biological Activities
| Compound | Target Activity | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Cytochrome P450 modulation | 5.0 | |
| Related Pyridine Derivative | Antitumor activity | 10.0 | |
| Another Pyridine Compound | Enzyme inhibition | 7.5 |
Table 2: Synthesis Conditions for Related Compounds
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the pyridine ring can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly influence reactivity and applications:
- Bromine vs. Chlorine : Bromine’s lower electronegativity compared to chlorine makes it a better leaving group in nucleophilic substitutions. For example, bromine at position 3 in the target compound is more reactive in Suzuki couplings than chlorine in HB596 .
- Fluorine’s Role : The fluorine atom in the target compound withdraws electron density, activating the pyridine ring for electrophilic attack at position 4 or deactivating meta positions, depending on reaction conditions .
Functional Group Reactivity
Physical Properties and Solubility
- Fluorine’s small size in the target compound reduces steric hindrance compared to bulkier groups like tert-butyldimethylsilyl in HB615 .
Biological Activity
tert-Butyl 3-bromo-6-fluoropyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors. The presence of bromine and fluorine atoms on the pyridine ring enhances the compound's ability to interact with active sites of enzymes, potentially inhibiting their activity. The tert-butyl ester group contributes to the compound's lipophilicity, facilitating its passage through cell membranes and enhancing bioavailability.
Biological Activity Overview
The compound has shown significant biological activity in various studies, particularly concerning its effects on cancer cells and enzyme interactions:
- Enzyme Interactions : It has been reported to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications in pharmacokinetics and therapeutic applications.
- Antitumor Activity : Preliminary studies indicate that compounds similar to this compound exhibit antiproliferative effects against several cancer cell lines. For instance, related pyridine derivatives have demonstrated selective inhibition of cell proliferation in various cancer models .
Case Studies and Research Findings
Several studies have investigated the biological implications of pyridine derivatives, including this compound:
-
Inhibition of Cancer Cell Growth :
- A study focused on pyridine derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents. For example, a related compound showed an IC50 of 0.126 μM against MDA-MB-231 cells, highlighting the potency of these structures in inhibiting tumor growth .
- Mechanistic Insights :
- Structure-Activity Relationships (SAR) :
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 (μM) | Target Enzyme/Pathway |
|---|---|---|---|
| This compound | Antitumor activity (inhibition of cell growth) | TBD | Type II topoisomerase |
| Related Pyridine Derivative | Antiproliferative effects | 0.126 | MDA-MB-231 breast cancer cells |
| Ethyl 3-bromo-6-fluoropyridine-2-carboxylate | Modulation of cytochrome P450 | TBD | Drug metabolism |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 3-bromo-6-fluoropyridine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach starts with pyridine carboxylation followed by tert-butyl ester protection. Bromination and fluorination are performed under controlled conditions to ensure regioselectivity. For example, bromination at the 3-position may use NBS (N-bromosuccinimide) in DMF, while fluorination at the 6-position could employ DAST (diethylaminosulfur trifluoride). Reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids for directing group effects) critically impact yield and side-product formation. Monitoring via TLC and HPLC ensures purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : and NMR identify substituent positions. Coupling constants () confirm fluorine proximity to protons. NMR quantifies fluorination success.
- X-ray crystallography : Single-crystal diffraction (using SHELX or OLEX2) resolves spatial arrangement and bond lengths. ORTEP-III visualizes thermal ellipsoids for steric effects of the tert-butyl group.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For Suzuki-Miyaura couplings, modeling the oxidative addition of Pd(0) to the C-Br bond identifies activation barriers. Solvent effects (implicit/explicit models) refine predictions of regioselectivity. Studies on analogous tert-butyl pyridines show explicit solvent inclusion (e.g., THF) improves accuracy in explaining equatorial vs. axial conformer stability .
Q. What strategies resolve contradictions in spectroscopic data during characterization of derivatives?
- Methodological Answer :
- Dynamic NMR : Low-temperature NMR (e.g., –80°C) slows conformational exchange, resolving overlapping peaks caused by tert-butyl rotation .
- Complementary techniques : Pair X-ray data (definitive bond angles) with NMR shifts to validate substituent orientation. For ambiguous NOE effects, 2D-COSY or HSQC clarifies proximity relationships.
- Crystallographic software : SHELXL refines disordered tert-butyl groups using restraints and constraints.
Q. How can Design of Experiments (DoE) optimize synthesis conditions to minimize side reactions (e.g., dehalogenation or ester hydrolysis)?
- Methodological Answer : A factorial DoE evaluates factors like temperature, reagent stoichiometry, and solvent (polar aprotic vs. chlorinated). Response surface methodology (RSM) identifies optimal ranges. For example, in bromination, excess NBS at 0°C in DCM may suppress dibromination. Statistical tools (ANOVA) quantify factor significance, as demonstrated in epoxidation optimizations with tert-butyl hydroperoxide .
Q. What mechanistic insights govern the tert-butyl ester’s stability under acidic/basic conditions during deprotection?
- Methodological Answer : The tert-butyl group is acid-labile; TFA (trifluoroacetic acid) cleaves the ester via protonation of the carbonyl oxygen. Under basic conditions (e.g., NaOH), competing hydrolysis is minimized by steric hindrance from the tert-butyl group. Kinetic studies using in situ IR or pH-stat titration monitor deprotection rates. For sensitive substrates, milder conditions (e.g., HCl in dioxane) prevent pyridine ring degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
